Bienvenue dans la boutique en ligne BenchChem!

Balofloxacin dihydrate

Antibacterial MIC Gram-positive

Balofloxacin dihydrate (CAS 151060-21-8) is a specialized fourth-generation fluoroquinolone. Unlike generic ciprofloxacin or levofloxacin, its 8-methoxy group and N7-methylaminopiperidine moiety confer superior potency against MRSA (MIC90=6.25 µg/mL) and S. pneumoniae. It provides a high Cmax/large AUC PK profile with predominant renal excretion, ideal for UTI models. Its differentiated hERG safety (IC50=214 µM; no APD effect up to 30 µM) ensures reliable cardiac safety benchmarking. For reproducible, translational infection research, substitution with older fluoroquinolones introduces unacceptable variability. Select Balofloxacin for validated experimental precision.

Molecular Formula C20H28FN3O6
Molecular Weight 425.5 g/mol
CAS No. 151060-21-8
Cat. No. B023738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBalofloxacin dihydrate
CAS151060-21-8
Synonyms(+/-)-1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[3-(methylamino)-1-piperidinyl]-4-oxo-3-quinolinecarboxylic Acid Dihydrate;  Baloxin;  Q 35; 
Molecular FormulaC20H28FN3O6
Molecular Weight425.5 g/mol
Structural Identifiers
SMILESCNC1CCCN(C1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.O.O
InChIInChI=1S/C20H24FN3O4.2H2O/c1-22-11-4-3-7-23(9-11)17-15(21)8-13-16(19(17)28-2)24(12-5-6-12)10-14(18(13)25)20(26)27;;/h8,10-12,22H,3-7,9H2,1-2H3,(H,26,27);2*1H2
InChIKeyWEGNYJXOCPJAPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Balofloxacin Dihydrate: Understanding a Fourth-Generation Fluoroquinolone for Scientific Sourcing


Balofloxacin dihydrate (CAS 151060-21-8) is a fourth-generation, synthetic, oral fluoroquinolone antibiotic. Its structural differentiation centers on a unique 8-methoxy group and a methylaminopiperidine moiety at the N7 position of the quinolone core [1]. This configuration was designed to enhance potency against Gram-positive bacteria while maintaining broad-spectrum activity. It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication [2]. Unlike earlier fluoroquinolones, its specific structural features confer a distinct pharmacological and microbiological profile, making direct substitution with other agents in its class potentially unsuitable for research requiring precise activity against specific bacterial strains or a particular safety profile.

Why Balofloxacin Dihydrate Should Not Be Casually Substituted with Other Fluoroquinolones


Substituting balofloxacin with a generic fluoroquinolone like ciprofloxacin, ofloxacin, or levofloxacin can introduce significant variability in research outcomes due to fundamental differences in antimicrobial spectrum, pharmacokinetic properties, and safety profiles. While these agents share a common class, balofloxacin's specific structural modifications confer a distinct pattern of activity against Gram-positive organisms, particularly methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae [1], a unique pharmacokinetic profile characterized by high Cmax and large AUC [2], and a differentiated cardiac safety signature [3]. These quantifiable differences underscore that balofloxacin is not a simple, interchangeable commodity but rather a specialized tool whose unique properties directly impact experimental validity and reproducibility in specific models of infection and pharmacology.

Quantitative Evidence: Head-to-Head Comparisons for Informed Balofloxacin Dihydrate Procurement


Superior Potency Against Gram-Positive Bacteria: 4- to 16-fold Greater Activity than Ciprofloxacin and Ofloxacin

Balofloxacin (BLFX) demonstrates significantly higher in vitro potency against key Gram-positive pathogens compared to widely used fluoroquinolones. For methicillin-susceptible S. aureus (MSSA), methicillin-resistant S. aureus (MRSA), and Streptococcus pneumoniae, BLFX's MIC90 values are 4- to 16-fold lower (more potent) than those of ofloxacin (OFLX), ciprofloxacin (CPFX), and lomefloxacin (LFLX) [1].

Antibacterial MIC Gram-positive MRSA Fluoroquinolone

Maintained Efficacy Against Quinolone-Resistant Staphylococci

Balofloxacin exhibits the highest antibacterial activity among tested quinolones against clinical isolates of quinolone-resistant staphylococci. It inhibited the growth of all tested MRSA strains at a concentration of 6.25 µg/ml, a level at which comparator quinolones showed markedly reduced activity [1].

Antibacterial Resistance MRSA Fluoroquinolone Staphylococcus

Differentiated Pharmacokinetic Profile: High Cmax and Large AUC, Distinct from Ciprofloxacin and Sparfloxacin

In a comparative human pharmacokinetic study of 11 quinolones normalized to a 200 mg oral dose, balofloxacin (BLFX) was categorized as a 'high Cmax, large AUC' agent, similar to ofloxacin (OFLX). This profile contrasts with that of ciprofloxacin (CPFX), which had a low Cmax and small AUC, and sparfloxacin (SPFX), which had a low Cmax and long half-life (t1/2) [1].

Pharmacokinetics Cmax AUC Bioavailability Oral administration

Superior Clinical Safety Profile: Significantly Lower Adverse Event Rate vs. Ofloxacin

In a multi-center, randomized clinical trial for uncomplicated urinary tract infection (UTI), the adverse event rate was significantly lower in the balofloxacin group (100 mg twice daily) compared to the ofloxacin group (200 mg twice daily). Specifically, the adverse event rate was 4.5% for balofloxacin versus 10.8% for ofloxacin (p=0.036) [1].

Safety Adverse Events Clinical Trial Urinary Tract Infection Tolerability

Defined Cardiac Electrophysiological Safety Margin: Prolonged Action Potential Only at High Concentrations

Balofloxacin was evaluated for its cardiac electrophysiological effects to assess the risk of QT interval prolongation. It showed no significant effect on action potential duration at 30 µM, a concentration approximately 6.8-fold higher than the therapeutic free plasma concentration of 4.4 µM. Significant action potential prolongation was only observed at a much higher concentration of 100 µM (23-fold the therapeutic level) [1].

Cardiac safety QT prolongation hERG Electrophysiology Torsadogenic risk

Predominant Renal Excretion: Key Differentiator for Urinary Tract Infection Models

A comparative pharmacokinetic study in elderly subjects highlighted a key metabolic difference between two new fluoroquinolones: balofloxacin is predominantly renally excreted, while grepafloxacin is primarily cleared via the hepatic route. This difference in clearance mechanisms is fundamental [1].

Pharmacokinetics Renal clearance Excretion Urinary tract Metabolism

Recommended Applications for Balofloxacin Dihydrate Based on Comparative Evidence


In Vitro Susceptibility Testing of Multi-Drug Resistant Gram-Positive Bacteria

Utilize balofloxacin as a reference comparator antibiotic when profiling novel compounds against MRSA or other quinolone-resistant staphylococci. Its documented superior potency (MIC90 = 6.25 µg/ml for MRSA) compared to older fluoroquinolones like ciprofloxacin and ofloxacin provides a robust benchmark for assessing the activity of new chemical entities against difficult-to-treat pathogens [1].

In Vivo Efficacy Studies in Rodent Models of Urinary Tract Infection (UTI)

Select balofloxacin as the positive control for UTI models in mice or rats. Its predominant renal excretion ensures high, sustained concentrations in the urinary tract, which is a key differentiator from hepatically cleared fluoroquinolones [1]. Furthermore, its demonstrated clinical efficacy and lower adverse event rate in human UTI trials support its translational relevance [2].

Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling for Gram-Positive Infections

Employ balofloxacin in PK/PD studies requiring an oral fluoroquinolone with a well-characterized 'high Cmax, large AUC' profile [1]. This is particularly relevant for modeling treatment regimens where achieving high peak concentrations is essential for efficacy against pathogens with higher MIC values, such as certain strains of Streptococcus pneumoniae.

Cardiac Safety Pharmacology Studies and hERG Assays

Include balofloxacin as a comparator or control agent in studies assessing the pro-arrhythmic potential of new drug candidates. Its defined safety margin in electrophysiological assays (no effect on action potential duration up to 30 µM) and characterized hERG IC50 (214 µM) provide a valuable point of reference for evaluating the relative cardiac risk of novel fluoroquinolones or other drug classes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Balofloxacin dihydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.